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Ethyl a-D-thioglucopyranoside
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Overview
Description
Ethyl a-D-thioglucopyranoside is a glycoside compound with the molecular formula C8H16O5S and a molecular weight of 224.27 g/mol . It is a derivative of glucopyranose where the oxygen atom in the glycosidic bond is replaced by a sulfur atom, making it a thioglycoside . This compound is known for its presence in sake, Japanese rice wine, and serves as a glycosyl donor in various biochemical applications .
Preparation Methods
Ethyl a-D-thioglucopyranoside is typically synthesized through chemical synthesis methods. One common approach involves the reaction of suitable substrates with thiophene and glucopyranoside ethyl compounds . The reaction conditions often include mild temperatures and the use of organotin dichloride as a catalyst . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Ethyl a-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can react with mild oxidants due to its weak reducing properties at the anomeric center.
Reduction: It can participate in reduction reactions, modifying its chemical structure.
Common reagents used in these reactions include organotin dichloride for catalysis and mild oxidants for oxidation reactions . Major products formed from these reactions include various glycosylated compounds and oligosaccharides with specific functions .
Scientific Research Applications
Ethyl a-D-thioglucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl a-D-thioglucopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers glycosyl groups to acceptor molecules . This process is crucial in the synthesis of glycosidic compounds and oligosaccharides, which have various biological and industrial applications . The molecular targets and pathways involved include enzyme-catalyzed reactions that facilitate the transfer of glycosyl groups .
Comparison with Similar Compounds
Ethyl a-D-thioglucopyranoside is unique due to its thioglycosidic bond, which provides greater chemical and enzymatic stability compared to traditional oxyglycosidic bonds . Similar compounds include:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl a-D-thioglucopyranoside: Contains a phenyl group, offering different chemical properties.
Benzyl a-D-thioglucopyranoside: Features a benzyl group, used in different glycosylation reactions.
These compounds share the thioglycosidic bond but differ in their substituent groups, affecting their reactivity and applications.
Biological Activity
Ethyl α-D-thioglucopyranoside is a glycoside compound that has garnered attention for its diverse biological activities, particularly in antioxidant, hypoglycemic, antimicrobial, and anticancer properties. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Ethyl α-D-thioglucopyranoside is characterized by the presence of a thiol group, which contributes to its unique biological properties. The molecular formula is C8H16O6S, and it is structurally similar to other glycosides but includes sulfur in its composition.
Antioxidant Activity
Research indicates that ethyl α-D-thioglucopyranoside exhibits significant antioxidant activity. A study assessed various fractions extracted from fermentation broth, with the ethyl acetate fraction (EAF) showing the highest antioxidant capacity. The DPPH and ABTS assays yielded IC50 values of 0.238 mg/mL and 0.293 mg/mL, respectively, indicating strong free radical scavenging abilities compared to ascorbic acid .
Table 1: Antioxidant Activity of Ethyl α-D-Thioglucopyranoside Extracts
Extract Fraction | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) | FRAP IC50 (mg/mL) |
---|---|---|---|
Ethyl Acetate | 0.238 ± 0.052 | 0.293 ± 0.032 | 0.193 ± 0.022 |
Chloroform | 0.340 ± 0.045 | 0.400 ± 0.050 | 0.250 ± 0.030 |
n-Butanol | 0.450 ± 0.060 | 0.500 ± 0.040 | 0.300 ± 0.025 |
Hypoglycemic Activity
The hypoglycemic potential of ethyl α-D-thioglucopyranoside has been evaluated through its inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. The EAF exhibited IC50 values of 0.34 mg/mL for α-amylase and 0.95 mg/mL for α-glucosidase, demonstrating comparable efficacy to acarbose, a standard antidiabetic drug .
Antimicrobial Activity
Ethyl α-D-thioglucopyranoside has also shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, with specific attention given to its potential in food preservation and safety applications .
Anticancer Activity
The anticancer effects of ethyl α-D-thioglucopyranoside were evaluated against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited moderate activity with IC50 values of approximately 57.5 μg/mL for HepG2 and 42.3 μg/mL for MCF-7 cells . This suggests a potential role in cancer treatment strategies.
Table 2: Anticancer Activity of Ethyl α-D-Thioglucopyranoside
Cell Line | IC50 (μg/mL) |
---|---|
HepG2 | 57.5 |
MCF-7 | 42.3 |
Case Studies and Research Findings
- Antioxidant Study : A study focused on the antioxidant properties of various extracts from EAF showed that phenolic compounds significantly contributed to the observed activities, emphasizing the importance of extraction methods in maximizing bioactivity .
- Hypoglycemic Mechanism : Investigations into the mechanism revealed that ethyl α-D-thioglucopyranoside enhances glucose uptake in HepG2 cells by modulating insulin signaling pathways, indicating its potential as a therapeutic agent for diabetes management .
- Antimicrobial Testing : In a controlled environment, ethyl α-D-thioglucopyranoside was tested against foodborne pathogens, showing significant inhibition rates that support its use as a natural preservative .
Properties
Molecular Formula |
C8H16O5S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8-/m1/s1 |
InChI Key |
CHAHFVCHPSPXOE-DWOUCZDBSA-N |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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